molecular formula C18H21NO5 B5665488 N-(2,5-dimethoxyphenyl)-2-(2-ethoxyphenoxy)acetamide

N-(2,5-dimethoxyphenyl)-2-(2-ethoxyphenoxy)acetamide

Cat. No.: B5665488
M. Wt: 331.4 g/mol
InChI Key: FWMIYZHISPGAIK-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-2-(2-ethoxyphenoxy)acetamide is an organic compound that belongs to the class of acetamides This compound features a phenyl ring substituted with methoxy groups at the 2 and 5 positions, and an ethoxyphenoxy group attached to the acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxyphenyl)-2-(2-ethoxyphenoxy)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2,5-dimethoxyaniline and 2-ethoxyphenol.

    Formation of Intermediate: The 2,5-dimethoxyaniline is reacted with chloroacetyl chloride to form N-(2,5-dimethoxyphenyl)chloroacetamide.

    Final Product Formation: The intermediate is then reacted with 2-ethoxyphenol in the presence of a base such as potassium carbonate to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound would involve similar steps but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethoxyphenyl)-2-(2-ethoxyphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The acetamide group can be reduced to form the corresponding amine.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Conditions typically involve the use of strong acids or bases, depending on the nature of the substituent being introduced.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Introduction of various functional groups onto the phenyl rings.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-2-(2-ethoxyphenoxy)acetamide depends on its specific application. In a biological context, it may interact with various molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism would require detailed studies involving molecular docking, enzyme assays, and cellular experiments.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,5-dimethoxyphenyl)-2-(2-methoxyphenoxy)acetamide
  • N-(2,5-dimethoxyphenyl)-2-(2-hydroxyphenoxy)acetamide
  • N-(2,5-dimethoxyphenyl)-2-(2-chlorophenoxy)acetamide

Uniqueness

N-(2,5-dimethoxyphenyl)-2-(2-ethoxyphenoxy)acetamide is unique due to the presence of both methoxy and ethoxy groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups may result in distinct properties compared to similar compounds.

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-(2-ethoxyphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO5/c1-4-23-16-7-5-6-8-17(16)24-12-18(20)19-14-11-13(21-2)9-10-15(14)22-3/h5-11H,4,12H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWMIYZHISPGAIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OCC(=O)NC2=C(C=CC(=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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